molecular formula C14H18ClNO3 B13638779 (S)-tert-Butyl (1-(4-chlorophenyl)-3-oxopropyl)carbamate

(S)-tert-Butyl (1-(4-chlorophenyl)-3-oxopropyl)carbamate

Cat. No.: B13638779
M. Wt: 283.75 g/mol
InChI Key: ALQNSAWWCRGRQX-LBPRGKRZSA-N
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Description

tert-Butyl N-[(1S)-1-(4-chlorophenyl)-3-oxopropyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-(4-chlorophenyl)-3-oxopropyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate chlorophenyl ketone under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S)-1-(4-chlorophenyl)-3-oxopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: :

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(4-chlorophenyl)-3-oxopropyl]carbamate

InChI

InChI=1S/C14H18ClNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,16,18)/t12-/m0/s1

InChI Key

ALQNSAWWCRGRQX-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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